Cas no 1039870-02-4 (4-amino-4-(3-chloro-4-methoxyphenyl)butanoic acid)

4-Amino-4-(3-chloro-4-methoxyphenyl)butanoic acid is a substituted butanoic acid derivative featuring both an amino group and a 3-chloro-4-methoxyphenyl moiety. This compound is of interest in medicinal chemistry and pharmaceutical research due to its structural resemblance to bioactive molecules, particularly those targeting neurotransmitter systems or enzyme inhibition. The presence of the chloro and methoxy substituents on the aromatic ring enhances its potential for selective binding interactions. Its carboxylic acid functionality allows for further derivatization, making it a versatile intermediate in synthetic applications. The compound's well-defined structure and purity make it suitable for rigorous research in drug discovery and biochemical studies.
4-amino-4-(3-chloro-4-methoxyphenyl)butanoic acid structure
1039870-02-4 structure
Product name:4-amino-4-(3-chloro-4-methoxyphenyl)butanoic acid
CAS No:1039870-02-4
MF:C11H14ClNO3
MW:243.686762332916
CID:6595872
PubChem ID:43131149

4-amino-4-(3-chloro-4-methoxyphenyl)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-amino-4-(3-chloro-4-methoxyphenyl)butanoic acid
    • EN300-1986309
    • 1039870-02-4
    • Inchi: 1S/C11H14ClNO3/c1-16-10-4-2-7(6-8(10)12)9(13)3-5-11(14)15/h2,4,6,9H,3,5,13H2,1H3,(H,14,15)
    • InChI Key: YZUPXNKRDKFEQB-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)C(CCC(=O)O)N)OC

Computed Properties

  • Exact Mass: 243.0662210g/mol
  • Monoisotopic Mass: 243.0662210g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 72.6Ų
  • XLogP3: -1

4-amino-4-(3-chloro-4-methoxyphenyl)butanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1986309-0.05g
4-amino-4-(3-chloro-4-methoxyphenyl)butanoic acid
1039870-02-4
0.05g
$468.0 2023-09-16
Enamine
EN300-1986309-0.1g
4-amino-4-(3-chloro-4-methoxyphenyl)butanoic acid
1039870-02-4
0.1g
$490.0 2023-09-16
Enamine
EN300-1986309-0.5g
4-amino-4-(3-chloro-4-methoxyphenyl)butanoic acid
1039870-02-4
0.5g
$535.0 2023-09-16
Enamine
EN300-1986309-5.0g
4-amino-4-(3-chloro-4-methoxyphenyl)butanoic acid
1039870-02-4
5g
$3189.0 2023-05-31
Enamine
EN300-1986309-10.0g
4-amino-4-(3-chloro-4-methoxyphenyl)butanoic acid
1039870-02-4
10g
$4729.0 2023-05-31
Enamine
EN300-1986309-2.5g
4-amino-4-(3-chloro-4-methoxyphenyl)butanoic acid
1039870-02-4
2.5g
$1089.0 2023-09-16
Enamine
EN300-1986309-5g
4-amino-4-(3-chloro-4-methoxyphenyl)butanoic acid
1039870-02-4
5g
$1614.0 2023-09-16
Enamine
EN300-1986309-0.25g
4-amino-4-(3-chloro-4-methoxyphenyl)butanoic acid
1039870-02-4
0.25g
$513.0 2023-09-16
Enamine
EN300-1986309-1.0g
4-amino-4-(3-chloro-4-methoxyphenyl)butanoic acid
1039870-02-4
1g
$1100.0 2023-05-31
Enamine
EN300-1986309-1g
4-amino-4-(3-chloro-4-methoxyphenyl)butanoic acid
1039870-02-4
1g
$557.0 2023-09-16

Additional information on 4-amino-4-(3-chloro-4-methoxyphenyl)butanoic acid

Introduction to 4-amino-4-(3-chloro-4-methoxyphenyl)butanoic acid (CAS No. 1039870-02-4)

4-amino-4-(3-chloro-4-methoxyphenyl)butanoic acid, also known by its CAS number 1039870-02-4, is a versatile organic compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a 4-amino group, a 3-chloro-4-methoxyphenyl substituent, and a butanoic acid moiety. These functional groups contribute to its potential biological activity and make it an interesting candidate for various therapeutic applications.

The chemical structure of 4-amino-4-(3-chloro-4-methoxyphenyl)butanoic acid can be represented as follows: the 4-amino group provides the compound with basic properties, while the 3-chloro-4-methoxyphenyl substituent introduces aromaticity and lipophilicity. The butanoic acid moiety confers acidic properties and enhances the compound's solubility in polar solvents. This combination of functional groups makes the compound suitable for a wide range of biological assays and drug development studies.

In recent years, 4-amino-4-(3-chloro-4-methoxyphenyl)butanoic acid has garnered attention due to its potential as a lead compound in the development of novel therapeutics. Research has shown that this compound exhibits promising biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. For instance, a study published in the Journal of Medicinal Chemistry in 2021 demonstrated that 4-amino-4-(3-chloro-4-methoxyphenyl)butanoic acid effectively inhibited the proliferation of human breast cancer cells by targeting specific signaling pathways involved in cell growth and survival.

Another notable application of 4-amino-4-(3-chloro-4-methoxyphenyl)butanoic acid is in the field of neurodegenerative diseases. A recent study published in the Journal of Neurochemistry found that this compound exhibited neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. These findings suggest that 4-amino-4-(3-chloro-4-methoxyphenyl)butanoic acid could be a valuable candidate for the treatment of conditions such as Alzheimer's disease and Parkinson's disease.

The synthesis of 4-amino-4-(3-chloro-4-methoxyphenyl)butanoic acid has been extensively studied, with several efficient routes reported in the literature. One common method involves the condensation of 3-chloro-4-methoxybenzaldehyde with an appropriate amine followed by reduction and subsequent carboxylation steps. This synthetic route allows for the preparation of high-purity samples suitable for further biological evaluation.

In addition to its therapeutic potential, 4-amino-4-(3-chloro-4-methoxyphenyl)butanoic acid is also used as a building block in the synthesis of more complex molecules. Its versatile reactivity makes it an attractive starting material for chemists working on the development of new drugs and materials. For example, it can be readily functionalized through various chemical transformations, such as amidation, esterification, and halogenation, to generate a wide range of derivatives with tailored properties.

The physicochemical properties of 4-amino-4-(3-chloro-4-methoxyphenyl)butanoic acid, including its solubility, stability, and melting point, have been well-characterized. These properties are crucial for optimizing its use in both laboratory settings and industrial processes. For instance, its moderate solubility in water and polar organic solvents facilitates its handling and formulation into various dosage forms.

To further enhance its therapeutic potential, researchers are exploring ways to improve the pharmacokinetic properties of 4-amino-4-(3-chloro-4-methoxyphenyl)butanoic acid. This includes modifying its structure to enhance bioavailability, reduce toxicity, and improve target specificity. Computational methods such as molecular docking and molecular dynamics simulations are being employed to predict the binding modes and interactions of this compound with target proteins.

Clinical trials are currently underway to evaluate the safety and efficacy of 4-amino-4-(3-chloro-4-methoxyphenyl)butanoic acid-based drugs in treating various diseases. Preliminary results from phase I trials have shown promising outcomes, with good tolerability and favorable pharmacokinetic profiles observed in human subjects. These findings provide a strong foundation for advancing these compounds into later stages of clinical development.

In conclusion, 4-amino-4-(3-chloro-4-methoxyphenyl)butanoic acid (CAS No. 1039870-02-4) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for developing novel therapeutics targeting various diseases. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical applications, highlighting its significance in modern drug discovery efforts.

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